1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride
Overview
Description
BMY 14802 hydrochloride, also known as BMS-181100, is a compound with notable antipsychotic effects. It acts as both a sigma receptor antagonist and a serotonin 1A receptor agonist. Additionally, it has affinity for serotonin 2 and dopamine 4 receptors . Despite reaching phase III clinical trials for the treatment of psychosis, it was never marketed .
Mechanism of Action
Target of Action
BMY 14802 hydrochloride, also known as BMS-181100, is a drug with antipsychotic effects . The primary targets of BMY 14802 hydrochloride are the sigma-1 (σ1) receptor , the serotonin (5-HT) 1A receptor , and the adrenergic α1 receptors .
The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the 5-HT1A receptor plays a crucial role in the serotonergic system, which is implicated in mood and anxiety disorders. The adrenergic α1 receptors are associated with the sympathetic nervous system and are involved in the regulation of various physiological processes .
Mode of Action
BMY 14802 hydrochloride acts as a sigma receptor antagonist and a 5-HT1A and adrenergic α1 receptors agonist . As a sigma receptor antagonist, it inhibits the action of sigma receptors, while as an agonist of 5-HT1A and adrenergic α1 receptors, it stimulates these receptors .
Biochemical Pathways
It is known that the drug acts via indirect modulation of central dopaminergic systems . This suggests that it may influence the dopamine pathway, which plays a significant role in reward, motivation, and motor control.
Pharmacokinetics
It is known to be an orally active compound , indicating that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its pharmacokinetic profile.
Result of Action
BMY 14802 hydrochloride has been shown to have antipsychotic effects . It has been found to suppress abnormal involuntary movements (AIMs) induced by L-DOPA, a treatment for Parkinson’s disease . This suggests that it may have potential therapeutic applications in the management of dyskinesias associated with L-DOPA treatment .
Biochemical Analysis
Biochemical Properties
BMY 14802 hydrochloride is a selective and orally active sigma receptor antagonist with an IC50 of 112 nM . It is also a 5-HT1A and adrenergic α1 receptors agonist . It interacts with these receptors and influences their function. The nature of these interactions is primarily antagonistic for the sigma receptor and agonistic for the 5-HT1A and adrenergic α1 receptors .
Cellular Effects
BMY 14802 hydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress abnormal involuntary movements (AIMs) in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson’s disease .
Molecular Mechanism
BMY 14802 hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as both a sigma receptor antagonist and a 5-HT 1A receptor agonist . It also has affinity for the 5-HT 2 and D 4 receptors .
Temporal Effects in Laboratory Settings
The effects of BMY 14802 hydrochloride have been observed over time in laboratory settings. It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .
Dosage Effects in Animal Models
In animal models, the effects of BMY 14802 hydrochloride vary with different dosages . It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .
Metabolic Pathways
Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be involved in pathways related to these receptors .
Transport and Distribution
Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to interact with transporters or binding proteins associated with these receptors .
Subcellular Localization
Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be localized to compartments or organelles associated with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMY 14802 hydrochloride involves the reaction of 4-fluorophenylacetonitrile with 1-(2-chloroethyl)piperazine in the presence of a base, followed by reduction and subsequent reaction with 5-fluoropyrimidine . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for BMY 14802 hydrochloride are not extensively documented. the synthesis likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
BMY 14802 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of BMY 14802 hydrochloride .
Scientific Research Applications
BMY 14802 hydrochloride has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a reference compound in studies involving sigma receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving sigma and serotonin receptors.
Industry: Utilized in the development of new pharmacological agents targeting sigma and serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
BMY 14802 hydrochloride is unique due to its dual action as a sigma receptor antagonist and serotonin 1A receptor agonist. Unlike other serotonin 1A agonists, it does not bind with high affinity to dopamine 1 or dopamine 2 receptors, reducing the risk of adverse clinical effects associated with dopamine antagonism . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVEFRJDFVQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909595 | |
Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105565-55-7 | |
Record name | BMY 14802 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMY-14802 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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